molecular formula C18H24N4O2 B2992132 N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034284-74-5

N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2992132
CAS No.: 2034284-74-5
M. Wt: 328.416
InChI Key: HFJUUVHLXQGXNL-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclopentyl-5-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12-10-15(20-24-12)18(23)22(13-6-3-4-7-13)11-16-14-8-5-9-17(14)21(2)19-16/h10,13H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJUUVHLXQGXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=NN(C3=C2CCC3)C)C4CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on existing literature, focusing on its antimicrobial properties, cytotoxicity, and molecular interactions.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring, a cyclopentyl group, and a tetrahydrocyclopenta[c]pyrazole moiety. Its chemical formula is C18H24N4O2C_{18}H_{24}N_4O_2, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of various derivatives of isoxazole compounds, including this compound. In vitro tests have shown that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of the Compound

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Pseudomonas aeruginosa 0.21 µMPotent
Escherichia coli 0.21 µMPotent
Micrococcus luteus 0.50 µMModerate
Candida albicans 0.75 µMModerate

These results indicate that the compound has a strong potential as an antimicrobial agent, particularly against Pseudomonas aeruginosa and Escherichia coli, which are common pathogens in clinical settings .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using MTT assays on various cell lines. The findings suggest that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Selectivity Index
HaCat (Normal Keratinocytes) >100-
MCF7 (Breast Cancer) 156.67
A549 (Lung Cancer) 1010

The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, highlighting its potential for targeted cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with key bacterial enzymes such as DNA gyrase and MurD. These studies reveal that the compound forms multiple hydrogen bonds and hydrophobic interactions within the active sites of these enzymes.

Key Binding Interactions

  • DNA Gyrase :
    • Hydrogen bonds with residues SER1084 and ASP437.
    • Pi-Pi stacking interactions with nucleotide bases.
  • MurD :
    • Strong hydrophobic interactions with key amino acids.
    • Favorable binding energy comparable to standard antibiotics like ciprofloxacin.

These interactions are crucial for its antibacterial activity and suggest a mechanism by which the compound inhibits bacterial growth .

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